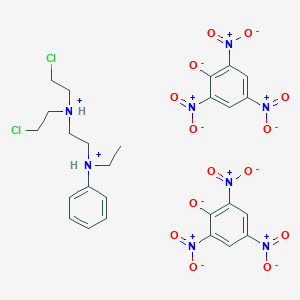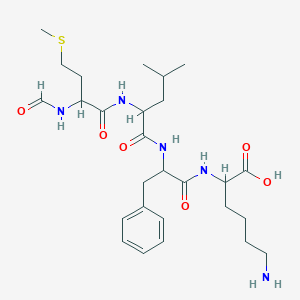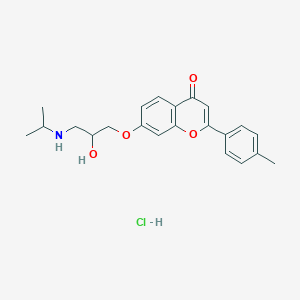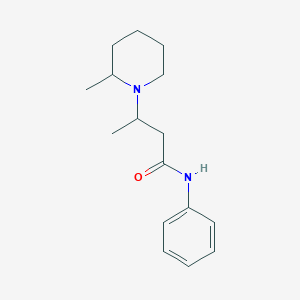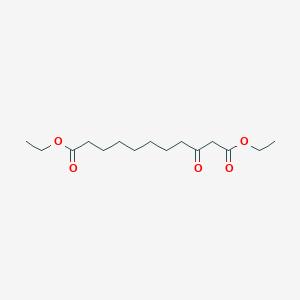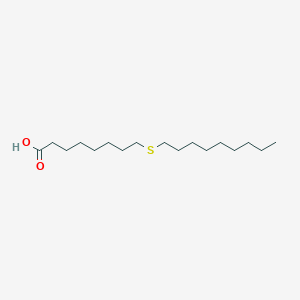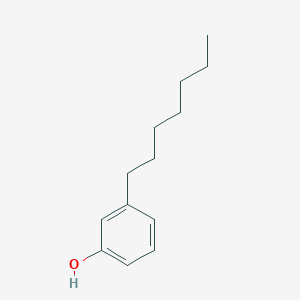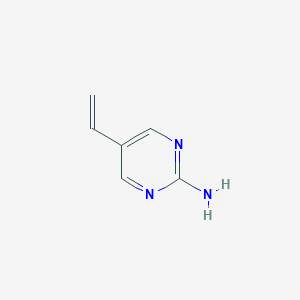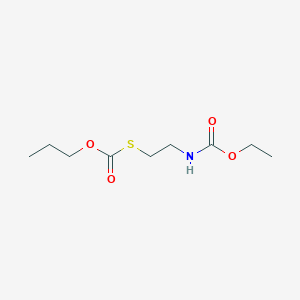
Propyl 2-(ethoxycarbonylamino)ethylsulfanylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-(ethoxycarbonylamino)ethylsulfanylformate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PECESF and is a derivative of formic acid. PECESF has shown promising results in scientific research, making it an important area of study.
Mecanismo De Acción
The mechanism of action of PECESF is not yet fully understood. However, it is believed that PECESF acts as an electrophilic reagent and reacts with nucleophiles to form new compounds. This reaction is believed to be the basis for its effectiveness as a reagent in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of PECESF. However, it has been found to be non-toxic and has no known harmful effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PECESF in laboratory experiments include its ease of synthesis, effectiveness as a reagent, and non-toxic nature. However, the limitations of using PECESF include its limited solubility in water and its relatively high cost.
Direcciones Futuras
There are several future directions for research on PECESF. One area of research is its potential use as a reagent in the synthesis of new organic compounds. Another area of research is its potential use in the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of PECESF and its potential applications in various fields of scientific research.
Conclusion:
PECESF is a promising compound that has potential applications in various fields of scientific research. Its ease of synthesis, effectiveness as a reagent, and non-toxic nature make it an important area of study. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
PECESF can be synthesized through the reaction of propylamine, ethyl chloroformate, and thioformic acid. This reaction results in the formation of PECESF as a white crystalline solid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
PECESF has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been its use as a reagent in organic synthesis. PECESF has been found to be an effective reagent in the synthesis of various organic compounds.
Propiedades
Número CAS |
101491-87-6 |
|---|---|
Nombre del producto |
Propyl 2-(ethoxycarbonylamino)ethylsulfanylformate |
Fórmula molecular |
C9H19NO4S2 |
Peso molecular |
235.3 g/mol |
Nombre IUPAC |
propyl 2-(ethoxycarbonylamino)ethylsulfanylformate |
InChI |
InChI=1S/C9H17NO4S/c1-3-6-14-9(12)15-7-5-10-8(11)13-4-2/h3-7H2,1-2H3,(H,10,11) |
Clave InChI |
PBXLDVLYQYKLAY-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)SCCNC(=O)OCC |
SMILES canónico |
CCCOC(=O)SCCNC(=O)OCC |
Sinónimos |
CARBAMIC ACID, N-(2-MERCAPTOETHYL)-, ETHYL ESTER, PROPYLTHIOCARBONATE (ester) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



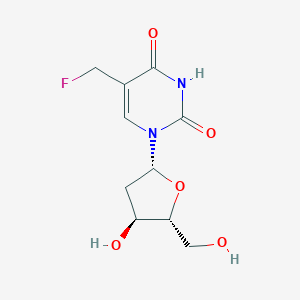
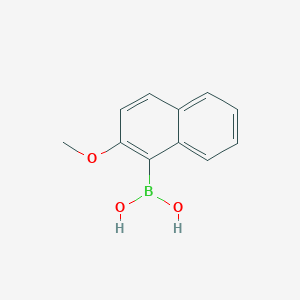

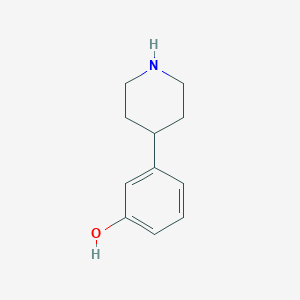
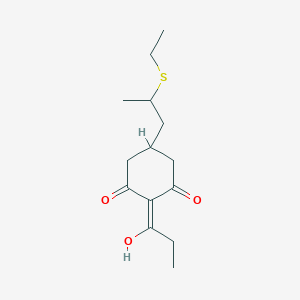
![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
